Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
CAS No.: 84-71-9
Cat. No.: VC3704844
Molecular Formula: C24H44O4
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84-71-9 |
|---|---|
| Molecular Formula | C24H44O4 |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3 |
| Standard InChI Key | DIMOQAGSNHTROK-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC |
| Canonical SMILES | CCCCC(CC)COC(=O)C1CCCCC1C(=O)OCC(CC)CCCC |
Introduction
Chemical Identity and Nomenclature
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is known by several names in scientific literature and commercial contexts. The compound has a defined molecular structure that contributes to its distinctive properties and applications.
Basic Chemical Information
The compound is characterized by the following fundamental chemical parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 84-71-9 |
| Molecular Formula | C₂₄H₄₄O₄ |
| Molecular Weight | 396.6038 g/mol |
| IUPAC Standard InChIKey | DIMOQAGSNHTROK-UHFFFAOYSA-N |
These identifiers provide unambiguous reference points for the compound in chemical databases and literature .
Alternative Names and Synonyms
This chemical substance is referenced through several alternative nomenclatures in scientific and industrial contexts:
-
1,2-Cyclohexanedicarboxylic acid, di-(2-ethylhexyl) ester
-
Bis(2-ethylhexyl)hexahydro phthalate
-
Hexahydrophthalic acid di(2-ethylhexyl) ester
-
Hexahydrophthalic acid bis(2-ethylhexyl) ester
-
Diisooctyl 1,2-cyclohexanedicarboxylate
The variety of names reflects both its chemical structure and applications across different industries and research fields.
Physical and Chemical Properties
The physical and chemical properties of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate determine its behavior in various applications and environmental contexts.
Physical Properties
The compound exhibits the following key physical characteristics:
| Property | Value | Notes |
|---|---|---|
| Physical State | Liquid at room temperature | |
| Boiling Point | 463.9 ± 20.0 °C (Predicted) | High boiling point indicates thermal stability |
| Density | 0.959 g/cm³ | Slightly less dense than water |
| Color | Colorless to pale yellow | Typical for ester compounds |
These properties contribute to the compound's utility in various applications, particularly its role as a plasticizer in polymer formulations .
Chemical Reactivity
The chemical behavior of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is primarily characterized by its ester functional groups, which can undergo several types of reactions:
-
Hydrolysis reactions that can cleave the ester bonds
-
Potential for oxidation under appropriate conditions
-
Compatibility with polymer matrices, particularly PVC
The compound's chemical stability contributes to its effectiveness as a plasticizer, allowing it to maintain performance over extended periods under normal usage conditions.
Molecular Structure and Spectral Characteristics
The molecular structure of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate features a cyclohexane ring backbone with two carboxylate functional groups attached at the 1,2-positions. Each carboxylate group is esterified with a 2-ethylhexyl chain.
Structural Representation
The compound's structure can be represented through its standard InChI notation:
InChI=1S/C24H44O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-22H,5-18H2,1-4H3
This structure contributes significantly to the compound's physical properties and applications, particularly its effectiveness as a plasticizer due to the flexible 2-ethylhexyl side chains and the relatively rigid cyclohexane core.
Spectral Data
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the compound. The IR spectrum of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is cataloged in the Coblentz Society database (Coblentz No. 09526) and shows characteristic absorption bands for:
-
Ester C=O stretching vibrations
-
C-H stretching of alkyl groups
-
C-O stretching of the ester linkages
This spectral data serves as a fingerprint for identification and quality control purposes .
Applications and Uses
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate has found applications in various industries, primarily leveraging its plasticizing properties.
Industrial Applications
The compound serves several industrial functions:
| Application | Function | Industry |
|---|---|---|
| PVC Plasticization | Enhances flexibility and workability | Construction, Automotive, Medical devices |
| Polymer Additives | Improves processing and performance | Plastics manufacturing |
| Specialized Formulations | Provides thermal stability | High-performance materials |
Its role as a plasticizer is particularly valuable in formulations requiring balanced performance characteristics and durability .
Research Applications
In scientific research contexts, the compound has been investigated for:
-
Structure-property relationships in plasticized polymers
-
Migration studies related to consumer safety
-
Comparative assessments against other plasticizers
-
Development of eco-friendly material formulations
Research continues to explore both the fundamental properties and advanced applications of this compound .
| Parameter | Recommendation |
|---|---|
| Temperature | Room temperature |
| Moisture Exposure | Keep sealed and dry |
| Container Material | Chemical-resistant containers |
| Stock Solution Storage (-80°C) | Use within 6 months |
| Stock Solution Storage (-20°C) | Use within 1 month |
These guidelines help maintain the compound's integrity for both research and industrial applications .
Solution Preparation
When preparing solutions of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate for laboratory use, consideration should be given to:
-
Selection of appropriate solvents based on solubility parameters
-
Preparation of separate packages to avoid repeated freezing and thawing
-
Potential heating to 37°C followed by ultrasonic bath treatment to enhance solubility
-
Proper calculation of concentrations for experimental use
These considerations ensure optimal performance in research applications .
Comparative Analysis with Related Compounds
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate belongs to a family of ester plasticizers that includes several structurally related compounds. Understanding the similarities and differences between these compounds provides valuable context for application selection.
Structural Analogs
Several compounds share structural similarities with bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, including:
-
Bis(2-ethylhexyl) phthalate (DEHP) - Contains an aromatic ring instead of cyclohexane
-
Bis(2-ethylhexyl) isophthalate (DEHIP) - Features a 1,3-substitution pattern on an aromatic ring
-
Bis(2-ethylhexyl) terephthalate (DEHTP) - Has a 1,4-substitution pattern on an aromatic ring
The cyclohexane ring in bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate imparts different conformational properties compared to the aromatic analogs, affecting flexibility and interaction with polymer matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume